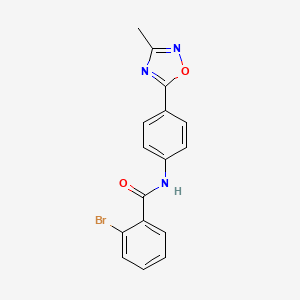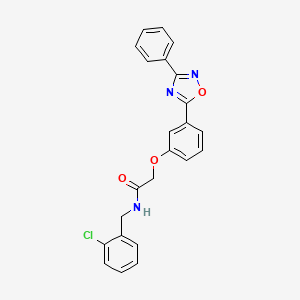
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction.
Applications De Recherche Scientifique
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have potential applications in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. In pharmacology, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and cyclooxygenase. N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been found to modulate the activity of certain ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis. N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been found to have anti-inflammatory and analgesic effects. In vivo studies have shown that N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has neuroprotective effects and may be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and ion channels. This makes it useful for studying the mechanisms of these enzymes and ion channels. However, one limitation of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is that it can be difficult to synthesize, which may limit its availability for certain experiments.
Orientations Futures
There are several future directions for research on N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and pharmacology. Another direction is to study the structure-activity relationship of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
Méthodes De Synthèse
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized using several methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction. The Buchwald-Hartwig reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves coupling an aryl halide with an alkyne in the presence of a copper catalyst. Both methods have been used successfully to synthesize N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h2-14,25H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUULPEBNODOZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)


![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)